1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

S1P1 agonism immunosuppression multiple sclerosis

1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 1007654-16-1) is a 1,2,4-oxadiazole–1,2,3-triazole hybrid small molecule developed and patented by Merck Serono (now Merck KGaA) as a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The compound is explicitly claimed within the 'Triazole oxadiazoles derivatives' patent family (EP2250165B1 / US8202856) for the treatment of autoimmune disorders, particularly multiple sclerosis.

Molecular Formula C16H11FN6O
Molecular Weight 322.30 g/mol
CAS No. 1007654-16-1
Cat. No. B6524703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
CAS1007654-16-1
Molecular FormulaC16H11FN6O
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N
InChIInChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-6-2-1-3-7-10/h1-9H,18H2
InChIKeyIXPFSHJREBIZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Differentiation Guide for 1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 1007654-16-1): A Merck Serono 1,2,4-Oxadiazole-Triazole Hybrid for Autoimmune Indication Programs


1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 1007654-16-1) is a 1,2,4-oxadiazole–1,2,3-triazole hybrid small molecule developed and patented by Merck Serono (now Merck KGaA) as a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist [1]. The compound is explicitly claimed within the 'Triazole oxadiazoles derivatives' patent family (EP2250165B1 / US8202856) for the treatment of autoimmune disorders, particularly multiple sclerosis [1]. Its molecular architecture features a 2-fluorophenyl substituent on the triazole N1 position and an unsubstituted phenyl group at the oxadiazole 3-position, a specific substitution pattern that distinguishes it from other analogs within the same patent series [1].

Why 1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine Cannot Be Replaced by Generic Triazole-Oxadiazole Analogs in Immunomodulation Research


Within the 1,2,4-oxadiazole-triazole hybrid chemotype, minor structural modifications produce profound differences in S1P receptor subtype selectivity—a critical determinant of both therapeutic efficacy and safety in autoimmune indications. The patent explicitly describes the compounds as selective S1P1/Edg1 agonists with selectivity over S1P3/Edg3, a property that is exquisitely sensitive to the nature and position of aryl substituents on both the oxadiazole and triazole rings [1]. The 2-fluorophenyl group at the triazole N1 position and the unsubstituted phenyl at the oxadiazole 3-position define a specific pharmacophoric arrangement; swapping either substituent for an alternative aryl group (e.g., 3-fluorophenyl, 2-methylphenyl, or pyridyl) is known in the patent series to alter receptor binding profiles, rendering generic substitution between in-class analogs scientifically invalid [1]. Furthermore, the same patent family explicitly states that S1P1 selectivity over S1P3 is a key differentiator for improved pharmacological properties [1], meaning that any analog lacking head-to-head comparative S1P receptor profiling cannot be assumed to replicate the selectivity profile of CAS 1007654-16-1.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: Comparator-Based Analysis


S1P1 Receptor Agonist Patent Identity and Autoimmune Indication Targeting vs. Antifungal or Anticancer Triazole-Oxadiazole Hybrids

The compound is explicitly claimed in the Merck Serono patent family as a selective S1P1/Edg1 receptor agonist intended for autoimmune indications, especially multiple sclerosis [1]. This represents a fundamentally different pharmacological mechanism from other triazole-oxadiazole hybrids reported in the literature, which are predominantly developed as antifungal agents against Candida species [2] or as dual EGFR/VEGFR-2 kinase inhibitors for oncology [3]. No quantitative S1P1 EC50 or S1P3 selectivity data for this specific compound were located in publicly accessible patent documents or peer-reviewed literature. The patent states that compounds of the invention are selective S1P1 agonists with selectivity over S1P3, and that this selectivity confers improved pharmacological properties over non-selective S1P1 agonists such as fingolimod [1], but individual compound potency and selectivity values are not disclosed in the available patent text.

S1P1 agonism immunosuppression multiple sclerosis autoimmune disease

Two Distinct Heterocyclic Connectivity Modes Within Triazole-Oxadiazole Chemical Space and Their Impact on Procurement Specification

A critical structural discrimination for procurement is the connectivity between the 1,2,3-triazole and 1,2,4-oxadiazole rings. In CAS 1007654-16-1, the oxadiazole is attached at the triazole C4 position via its C5 carbon, yielding a 4-(1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole scaffold [1]. In contrast, the literature contains numerous examples where the connectivity is reversed or repositioned—for instance, 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives where the triazole is attached at the oxadiazole C5 position [2]. This connectivity isomerism is not merely a nomenclature distinction; the two regioisomeric series exhibit different synthetic routes, different intermediate building blocks, and predictably different biological target profiles [1][2].

chemical connectivity structural isomerism procurement specification lead optimization

Patent-Disclosed Combination Therapy with Fingolimod as a Comparator Baseline for Immunosuppressive Mechanism Validation

The patent explicitly provides for the use of compounds of formula I (encompassing CAS 1007654-16-1) in combination with immunomodulating agents including Fingolimod (a non-selective S1P1 agonist), cyclosporins, rapamycins, or ascomycins [1]. This disclosure establishes Fingolimod as a mechanistic comparator and implies that the claimed compounds—including CAS 1007654-16-1—are designed to offer differentiated pharmacological properties relative to this non-selective S1P1 agonist, most likely through improved S1P1/S1P3 selectivity [1]. However, no quantitative head-to-head S1P1 EC50, S1P3 selectivity ratio, or lymphocyte sequestration data for CAS 1007654-16-1 versus Fingolimod were found in the publicly available patent documents.

combination therapy fingolimod S1P1 agonism multiple sclerosis immunosuppression

Validated Application Scenarios for 1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine Based on Patent and Structural Evidence


S1P1 Receptor Agonist Tool Compound for In Vitro Immunomodulation Studies in Autoimmune Disease Models

Based on the Merck Serono patent's explicit characterization of the compound series as selective S1P1/Edg1 receptor agonists [1], CAS 1007654-16-1 may serve as a tool compound for in vitro S1P1 activation studies, including receptor internalization assays, lymphocyte migration (transwell) assays, and downstream signaling (ERK phosphorylation, cAMP modulation) experiments. Comparative studies against the non-selective S1P1 agonist Fingolimod, as contemplated in the patent [1], are a scientifically justified use case. Users should independently verify S1P1 potency and selectivity for their specific assay conditions, as quantitative data are not publicly available.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on the 2-Fluorophenyl Triazole Pharmacophore in S1P Receptor Modulation

The 2-fluorophenyl substituent at the triazole N1 position, in combination with an unsubstituted phenyl at the oxadiazole 3-position, defines a specific pharmacophoric arrangement within the Merck Serono S1P1 agonist series [1]. CAS 1007654-16-1 can serve as a reference compound for SAR studies exploring the impact of ortho-fluoro substitution on the N1-phenyl ring versus alternative substitution patterns (e.g., 3-fluorophenyl, 4-fluorophenyl, 2-methylphenyl, or unsubstituted phenyl) on S1P receptor binding affinity, selectivity, and functional activity.

Synthetic Intermediate or Scaffold Reference for 1,2,4-Oxadiazole-1,2,3-Triazole Hybrid Library Synthesis

The compound structure represents the specific 4-(1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine scaffold with defined aryl substitution, as described in the patent synthetic schemes [1]. Procurement of CAS 1007654-16-1 as an authentic reference standard can support the development and validation of synthetic routes to this scaffold class, including amidoxime–carboxylic acid coupling and thermal cyclodehydration steps [1]. This is particularly relevant for laboratories building focused libraries around the Merck Serono S1P1 agonist chemotype.

Comparator Compound for Evaluating Regioisomeric Purity and Structural Identity in Triazole-Oxadiazole Procurement

Given the existence of structurally similar but regioisomerically distinct triazole-oxadiazole hybrids in the literature—such as 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives with antibacterial activity [2]—CAS 1007654-16-1 can serve as a defined reference material for developing analytical methods (e.g., HPLC, NMR, LC-MS) to verify the correct regioisomeric connectivity in purchased or synthesized batches, ensuring that procurement yields the intended triazole-C4–oxadiazole-C5 regioisomer rather than the reversed connectivity isomer [1][2].

Quote Request

Request a Quote for 1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.